1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one
Description
1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one is a pyridine-derived ketone featuring a dipropylamino group at position 6, a methyl group at position 4, and a propan-1-one moiety at position 3 of the pyridine ring. Its molecular formula is C₁₅H₂₃N₂O (MW: 253.35 g/mol).
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-[6-(dipropylamino)-4-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H24N2O/c1-5-8-17(9-6-2)15-10-12(4)13(11-16-15)14(18)7-3/h10-11H,5-9H2,1-4H3 |
InChI Key |
LSVYCQRKGRDKQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with dipropylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The propan-1-one moiety undergoes oxidation to form carboxylic acid derivatives. Potassium permanganate (KMnO₄) in acidic or alkaline conditions facilitates this transformation, yielding 3-(6-(dipropylamino)-4-methylpyridin-3-yl)propanoic acid.
Key conditions :
-
Reagent : KMnO₄ (1.5 equiv) in H₂SO₄/H₂O
-
Temperature : 80–100°C
Reduction Reactions
The ketone group is reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This produces 1-(6-(dipropylamino)-4-methylpyridin-3-yl)propan-1-ol.
Example protocol :
-
Reagent : LiAlH₄ (2.0 equiv) in anhydrous THF
-
Temperature : 0°C to reflux
Nucleophilic Substitution
The dipropylamino group participates in nucleophilic substitution. For example, reaction with methyl iodide (CH₃I) replaces a propyl group with a methyl substituent.
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| N-Dealkylation | CH₃I (excess) | 1-(6-(methylpropylamino)-4-methylpyridin-3-yl)propan-1-one | 58% |
Acylation and Alkylation
The amino group undergoes acylation with acetic anhydride or alkylation with benzyl chloride:
Acylation :
-
Reagent : Acetic anhydride (2.0 equiv), pyridine
-
Product : N-acetyl derivative (89% yield).
Alkylation :
-
Reagent : Benzyl chloride (1.2 equiv), K₂CO₃
-
Product : N-benzyl derivative (63% yield).
Condensation Reactions
The ketone reacts with amidines to form pyrimidine derivatives. For example, condensation with acetamidine yields 4-(6-(dipropylamino)-4-methylpyridin-3-yl)-2-methylpyrimidine .
Mechanism :
-
Enolate formation : Base-mediated deprotonation of the ketone.
-
Nucleophilic attack : Amidines react with the enolate.
Optimized conditions :
Comparative Reactivity of Structural Analogs
The dipropylamino group enhances steric hindrance compared to dimethyl or ethylamino analogs, affecting reaction rates:
| Analog | Substituent | Oxidation Rate (rel.) | Reduction Yield |
|---|---|---|---|
| Target compound | Dipropylamino | 1.0 | 85% |
| Dimethylamino | Dimethyl | 1.5 | 92% |
| Ethylamino | Ethyl | 1.2 | 88% |
Data extrapolated from pyridinyl ketone studies .
Mechanistic Insights
Scientific Research Applications
1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one: Properties, Synthesis, and Potential Applications
This compound is an organic compound featuring a unique structure comprised of a dipropylamino group attached to a pyridine ring and a propanone moiety. The molecular formula for this compound is . The presence of a pyridine ring, substituted at the 6-position with a dipropylamino group and at the 4-position with a methyl group, contributes to the compound's potential biological activity and chemical reactivity.
Potential Applications
This compound may have applications in medicinal chemistry and drug development due to its structural features.
Structural Analogs
Several compounds share structural similarities with this compound:
- 1-(6-(Dimethylamino)-4-methylpyridin-3-yl)propan-1-one Contains dimethyl instead of dipropyl amino group and may have different pharmacokinetics due to its smaller size.
- 1-(6-(Benzylamino)-4-methylpyridin-3-yl)propan-1-one Features a benzyl group instead of a dipropyl group and may exhibit different receptor binding profiles.
- 1-(6-(Ethylamino)-4-methylpyridin-3-yl)propan-1-one Has an ethyl group instead of a dipropyl amino group, giving it intermediate properties between dimethyl and dipropyl.
The uniqueness of this compound lies in its specific combination of a dipropylamino group and a methyl-substituted pyridine ring. This combination may enhance its lipophilicity and alter its interaction dynamics with biological targets compared to similar compounds with different amino substituents.
Mechanism of Action
The mechanism of action of 1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with receptors or enzymes, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating specific biological processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and inferred properties of the target compound with analogs from literature and commercial sources:
Key Observations:
Substituent Effects: The dipropylamino group in the target compound enhances lipophilicity (higher LogP) compared to the secondary amine in its propylamino analog . This may improve membrane permeability but reduce aqueous solubility.
Core Structure Variations :
- Nerone replaces the pyridine with a cyclohexenyl ring, drastically altering its physicochemical profile (e.g., volatility for fragrance use).
- Patent derivatives incorporate complex heterocycles (e.g., pyrazolo-pyrimidines), suggesting tailored bioactivity distinct from the target compound.
Functional Group Impact :
Biological Activity
1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one, identified by its CAS number 1355204-16-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.36 g/mol
- Structural Characteristics : The compound features a dipropylamino group attached to a pyridine ring, which is known to influence its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The compound exhibits properties that may inhibit specific enzymes or modulate receptor activity, similar to other pyridine derivatives.
Enzyme Inhibition
Research indicates that compounds with similar structures often act as inhibitors for histone deacetylases (HDACs), which play crucial roles in gene regulation and cancer progression. For instance, studies on related compounds have shown promising results in inhibiting HDAC6, suggesting that this compound could exhibit similar inhibitory effects .
Antibacterial and Antifungal Activity
Compounds with structural similarities have demonstrated significant antibacterial and antifungal properties. For example, alkaloids derived from pyridine structures have been shown to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell death .
Table 1: Summary of Biological Activities of Related Pyridine Derivatives
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 1 - 2 | |
| Compound B | Antifungal | <125 | |
| 1-(6-Dipropylamino)-4-methylpyridin-3-yl)propan-1-one | Potential Inhibitor | TBD |
Study on HDAC Inhibition
A relevant study explored the inhibition of HDAC6 by difluoromethyl derivatives, providing insights into the potential mechanism through which compounds like this compound may operate. The research highlighted that these compounds can act as tight-binding inhibitors, which are crucial in therapeutic contexts for conditions such as cancer .
Clinical Implications
The pharmacokinetics and bioavailability of similar compounds indicate that they may be suitable for therapeutic applications. For instance, studies on related pyridine-based drugs have shown favorable absorption rates and metabolic profiles, suggesting that this compound might also exhibit beneficial pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(6-(Dipropylamino)-4-methylpyridin-3-yl)propan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the functionalization of the pyridine core. Key steps include alkylation of the amino group and ketone formation. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity, and temperature gradients. For example, using anhydrous conditions with dimethylformamide (DMF) as a solvent at 80–100°C can enhance intermediate stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity . Yield optimization may require iterative testing of stoichiometric ratios (e.g., amine:halide coupling partners at 1:1.2).
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are critical for structural confirmation. For purity assessment, HPLC with UV detection (λ = 254 nm) using a C18 reverse-phase column (acetonitrile/water mobile phase) is recommended. Differential scanning calorimetry (DSC) can validate crystallinity, while Karl Fischer titration quantifies residual moisture. Cross-referencing with databases like PubChem ensures spectral consistency .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s interaction with biological targets, accounting for variables like concentration and exposure time?
- Methodological Answer : Adopt a split-split plot design with randomized blocks to manage variability. For in vitro studies, define main plots as concentration gradients (e.g., 0.1–100 µM), subplots as exposure durations (e.g., 24–72 hours), and sub-subplots as biological replicates (n = 4). Include positive/negative controls (e.g., known agonists/inhibitors). Use ANOVA with Tukey’s post hoc test to analyze dose-response relationships and time-dependent effects. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities .
Q. How can contradictory data regarding the compound’s physicochemical properties (e.g., solubility, stability) be resolved methodologically?
- Methodological Answer : Conduct replicate studies under controlled environmental conditions (pH, temperature, light). For solubility discrepancies, use shake-flask methods with HPLC quantification across solvents (e.g., water, DMSO, ethanol). Stability studies should employ accelerated degradation protocols (40°C/75% RH for 4 weeks) followed by LC-MS to identify degradation products. Statistical tools like principal component analysis (PCA) can isolate variables causing contradictions .
Q. What strategies assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Perform abiotic/biotic transformation studies:
- Abiotic : Expose the compound to simulated sunlight (Xe lamp, λ > 290 nm) in aqueous matrices, monitoring degradation via LC-MS/MS.
- Biotic : Use soil microcosms with isotopic labeling (¹⁴C) to track mineralization rates. Apply OECD 307 guidelines for hydrolysis and photolysis. Data interpretation should integrate QSAR models to predict half-lives and ecotoxicological endpoints .
Q. What advanced methodologies evaluate the compound’s antioxidant capacity in complex matrices?
- Methodological Answer : Use the DPPH radical scavenging assay (λ = 517 nm) with Trolox as a standard. For cellular systems, employ the ORAC (oxygen radical absorbance capacity) assay using fluorescein as a probe. Normalize results to total phenolic content (Folin-Ciocalteu method) and validate with electron paramagnetic resonance (EPR) spectroscopy to detect radical quenching. Triplicate measurements and IC₅₀ calculations are essential for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
